REACTION_CXSMILES
|
C1(C)C=CC(S(O)(=O)=O)=CC=1.[CH3:12][N:13]([CH3:27])[C:14](=[O:26])[CH2:15][CH:16]1[CH2:25][CH2:24][C:19]2(OCC[O:20]2)[CH2:18][CH2:17]1>CC(C)=O>[CH3:27][N:13]([CH3:12])[C:14](=[O:26])[CH2:15][CH:16]1[CH2:25][CH2:24][C:19](=[O:20])[CH2:18][CH2:17]1
|
Name
|
|
Quantity
|
84 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
CN(C(CC1CCC2(OCCO2)CC1)=O)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent is removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in CH2Cl2
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer is dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent is removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(CC1CCC(CC1)=O)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 400 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |